(2H3)Acetyl chloride
Overview
Description
Synthesis Analysis
- Acetyl chloride is synthesized using several methods, including the reaction of acetic acid with phosphorus trichloride. An improvement in this traditional method was found to increase the yield to over 96.3% and the purity to over 99.0%, with advantages such as mild reaction conditions and low production costs (W. Guang-hua, 2006).
- It is also used in the synthesis of various organic compounds such as 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives (C. Yuan et al., 1991).
Molecular Structure Analysis
- The molecular structure of acetyl chloride can be analyzed through methods like microwave spectroscopy. For example, the microwave spectrum of different isotopic species of acetyl chloride has been reported, providing insights into the internal rotation of the methyl group and structural parameters such as the C-H bond length (K. M. Sinnott, 1961).
Chemical Reactions and Properties
- Acetyl chloride is known for its reactivity and is used as a reagent in various synthesis reactions. For instance, it facilitates the formation of phosphonopeptide intermediates in certain condensation reactions (C. Yuan et al., 1991).
- It is also involved in the synthesis of 2-nitroglycals and 2-nitro-1-acetamido sugars (P. K. Kancharla et al., 2011).
Physical Properties Analysis
- Acetyl chloride is a volatile and fuming liquid at room temperature, with a sharp and pungent smell. Its physical properties like boiling point, melting point, and density are significant in its handling and storage. However, specific studies focusing on these physical properties were not identified in the current search.
Chemical Properties Analysis
- The chemical properties of acetyl chloride, such as its reactivity with water, alcohols, and amines, are critical in its application in organic synthesis. For example, its role in the acetylation of alcohols and phenols has been studied (A. Batool & Pahlavani Seyyedlary Zahra, 2009).
- It is also used in catalytic reactions involving carbon monoxide and carbonyl compounds (P. Braunstein et al., 2000).
Scientific Research Applications
Synthesis of Phosphonic Acid Derivatives : Acetyl chloride is utilized in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. It facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates or aryl(benzyl) (Yuan, Chen, & Wang, 1991).
Preparation of Silyl Derivatives : It is used to prepare silyl derivatives of α- and β-cyclodextrines, containing acetyl substituents on secondary hydroxy groups (Grachev et al., 2011).
Green Chemical Transformations : Acetyl chloride efficiently acetylates primary amines and amino acids in brine solution, serving as a potentially useful green chemical transformation in an environmentally benign medium (Basu, Chakraborty, Sarkar, & Saha, 2013).
Acylation of Azaindoles : It's used for the acylation of azaindoles at C-3, achieving best results with an excess of AlCl(3) in CH(2)Cl(2) followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).
Production of Diacetyl-1,2-Dihydronaphthalenes : Acetyl chloride is used to produce 3,6-diacetyl-1,2-dihydronaphthalenes by adjusting the material input ratio, reaction temperature, and time (Wu Jun, 2011).
Photodissociation Studies : Studies focus on the photodissociation of acetyl chloride, particularly on the formation of CH3 and its subsequent decomposition to CH3 and CO (Deshmukh & Hess, 1994).
Thermochemical Ablation : Acetyl chloride shows promise as a new thermochemical ablation technique by reacting with electrophiles in tissues, leading to temperature increases and pH changes (Cressman & Jahangir, 2013).
Infrared Spectroscopy : Infrared spectra of acetyl halides, including (2H3)acetyl chloride, show fundamental vibrations associated with carbon-halogen stretching modes and vibrational coupling (Ramsey & Ladd, 1968).
Highly Efficient Acetylation Catalyst : Zirconium(IV) chloride is a highly efficient and reusable catalyst for acetylation of diverse phenols, thiols, amines, and alcohols under solvent-free conditions using acetyl chloride (Chakraborti & Gulhane, 2004).
Acetylation of Cellulose : Acetylation of cellulose in a new room-temperature ionic liquid, 1-allyl-3-methylimidazolium chloride, can produce cellulose acetates with a wide range of substitution degrees using acetyl chloride (Wu et al., 2004).
Safety And Hazards
Future Directions
Acetyl chloride is a reagent for the preparation of esters and amides of acetic acid, used in the derivatization of alcohols and amines . One class of acetylation reactions are esterification, for example the reaction with ethanol to produce ethyl acetate and hydrogen chloride . This suggests that “(2H3)Acetyl chloride” could be used in similar reactions, opening up new possibilities for its use in organic synthesis.
properties
IUPAC Name |
2,2,2-trideuterioacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172858 | |
Record name | (2H3)Acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H3)Acetyl chloride | |
CAS RN |
19259-90-6 | |
Record name | Acetyl-d3 chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19259-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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